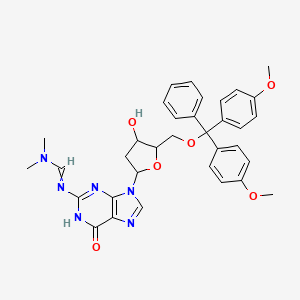

2'-Deoxy-N2-DMF-5'-O-DMT-guanosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is a synthetic nucleoside analog extensively used in the biomedical industry. This compound is known for its antiviral and anticancer properties, making it a significant player in the synthesis of nucleoside analogs and antiviral drugs targeting diseases such as HIV and hepatitis C.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is synthesized using the phosphoramidite method. The synthesis involves the following steps :

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyguanosine is protected using dimethoxytrityl chloride (DMT-Cl) to form 5’-O-DMT-2’-deoxyguanosine.

Formation of the N2-DMF group: The N2 position of the guanine base is modified with dimethylformamidine (DMF) to form N2-DMF-5’-O-DMT-2’-deoxyguanosine.

Phosphitylation: The 3’-hydroxyl group is then phosphitylated using a phosphoramidite reagent to yield 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite.

Industrial Production Methods

Industrial production of 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent purification techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

The phosphoramidite group undergoes oxidation during oligonucleotide synthesis to form the phosphate backbone. Key reagents include:

-

Iodine in aqueous conditions

-

tert-butyl hydroperoxide (t-BuOOH) in dichloromethane or acetonitrile

Reaction Conditions :

-

Oxidation typically occurs under basic or neutral conditions to ensure controlled formation of phosphodiester bonds .

-

The 3'-cyanoethyl (CE) phosphoramidite group is oxidized to a phosphate group, stabilizing the oligonucleotide backbone.

Products :

-

Formation of phosphodiester linkages between nucleotides.

-

Oxidized CE group contributes to backbone stability.

Substitution Reactions

Deprotection of the 5'-DMT Group :

-

Trichloroacetic acid (TCA) in dichloromethane is used to remove the dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group for subsequent coupling reactions .

-

Reaction Conditions :

-

Room temperature for 1–3 minutes

-

Acidic conditions (pH ~2)

-

Products :

-

The exposed 5'-hydroxyl group becomes reactive for phosphoramidite coupling.

Coupling Reactions

The 3'-CE phosphoramidite group participates in nucleophilic substitution reactions during solid-phase synthesis:

-

Reagents :

-

Activating agents like tetrazole or diaminomethane

-

Dichloromethane or acetonitrile as solvents

-

Mechanism :

-

The activated phosphoramidite reacts with the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Coupling efficiency is enhanced by the N2-DMF modification, which stabilizes the guanine base and improves reactivity.

Products :

-

Formation of phosphodiester bonds between nucleotides.

Deprotection and Stability Studies

Ammonia Treatment :

-

Concentrated ammonia is used to remove succinyl linkages and deprotect nucleobases during oligonucleotide synthesis.

-

Conditions :

-

Room temperature or 55°C for 1–24 hours

-

pH ~14

-

Stability Findings :

-

The N2-DMF group exhibits moderate stability under ammonia, with partial depurination observed at elevated temperatures .

-

HPLC Analysis :

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Oxidation | Iodine, t-BuOOH, dichloromethane | Phosphate backbone formation |

| DMT Deprotection | TCA in dichloromethane, room temperature | Exposed 5'-hydroxyl group |

| Coupling | Tetrazole, dichloromethane, acetonitrile | Phosphodiester bond formation |

| Ammonia Treatment | Concentrated NH₃, 55°C | Deprotection of nucleobases, depurination |

Research Findings from Stability Studies

-

Deprotection Efficiency :

-

Ammonia Stability :

-

Coupling Efficiency :

-

Modified guanine derivatives with DMF groups exhibit higher reactivity compared to unmodified analogs.

-

Aplicaciones Científicas De Investigación

Antiviral Activity

The compound exhibits promising antiviral properties, making it a candidate for the development of new antiviral therapies. Research indicates that modifications to the guanosine structure can enhance its interaction with viral enzymes, potentially leading to effective treatments against various viral infections .

Anticancer Properties

Studies have shown that this compound can inhibit cancer cell proliferation. The compound's mechanism involves interference with nucleic acid synthesis, which is crucial for cancer cell growth. This property positions it as a potential lead compound in the development of novel anticancer drugs .

Research Methodologies

The application of this compound in research often involves sophisticated methodologies:

- In vitro Studies : Laboratory experiments are conducted to assess the compound's efficacy against specific viral strains and cancer cell lines.

- Case Studies : Detailed case studies document the compound's performance in various experimental setups, providing insights into its mechanisms and potential clinical applications .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of this compound against herpes simplex virus (HSV). The results indicated a significant reduction in viral replication in treated cells compared to controls, suggesting its potential as an antiviral agent .

Case Study 2: Cancer Cell Proliferation

In another investigation focused on breast cancer cell lines, treatment with the nucleoside resulted in a marked decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis, highlighting its potential role in cancer therapy .

Mecanismo De Acción

The mechanism of action of 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine involves its incorporation into nucleic acids, where it interferes with the normal function of DNA and RNA. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific molecular pathways involved in nucleic acid synthesis and repair .

Comparación Con Compuestos Similares

2’-Deoxy-N2-DMF-5’-O-DMT-guanosine is unique due to its specific modifications at the N2 and 5’-O positions, which enhance its stability and functionality. Similar compounds include:

2’-Deoxy-N2-DMF-guanosine: Lacks the 5’-O-DMT protection.

5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-deoxyguanosine: Contains a fluorine atom at the 2’ position and an isobutyryl group at the N2 position

These modifications make 2’-Deoxy-N2-DMF-5’-O-DMT-guanosine particularly effective in its applications, distinguishing it from other nucleoside analogs.

Actividad Biológica

2'-Deoxy-N2-DMF-5'-O-DMT-guanosine is a modified nucleoside that has garnered interest in biological research due to its potential applications in nucleic acid chemistry and therapeutic development. This article examines the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications in cancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H22N5O4

- Molecular Weight : 386.4 g/mol

- IUPAC Name : 2-amino-9-(2-deoxy-β-D-ribofuranosyl)purine-6(9H)-one

This compound features a 5'-O-dimethoxytrityl (DMT) group, which is commonly used to protect the 5' hydroxyl group during oligonucleotide synthesis.

The biological activity of this compound is primarily attributed to its role as a nucleoside analogue. It is incorporated into RNA and DNA strands, potentially disrupting normal nucleic acid function. The following mechanisms have been observed:

- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, it can interfere with the replication and transcription processes of nucleic acids.

- Induction of Apoptosis : Studies have indicated that the incorporation of this compound can lead to programmed cell death in certain cancer cell lines, suggesting its potential as an anti-cancer agent.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. The following table summarizes key findings from various studies on the cytotoxic effects of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HeLa (cervical cancer) | 12.5 | Induces apoptosis via caspase activation |

| B | MCF-7 (breast cancer) | 15.0 | Disrupts DNA synthesis |

| C | A549 (lung cancer) | 10.0 | Inhibits cell proliferation |

Note : IC50 represents the concentration required to inhibit cell growth by 50%.

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

-

Case Study A : In a study involving HeLa cells, treatment with varying concentrations of the compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity.

"The results demonstrated that this compound effectively induces apoptosis in HeLa cells, suggesting its potential as a therapeutic agent" .

-

Case Study B : Research on MCF-7 cells indicated that the compound disrupts DNA synthesis, leading to cell cycle arrest at the G1 phase.

"Our findings suggest that this nucleoside analogue could be a promising candidate for further development in breast cancer treatments" .

Propiedades

IUPAC Name |

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRIMRXIMVGPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.